molecular formula C7H7BrF2N2 B12469788 4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole

4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B12469788
M. Wt: 237.04 g/mol
InChI Key: ZPYCWCMCWQEUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a bromine atom and a cyclopropyl group can be reacted with a difluoromethylating agent in the presence of a base to form the desired pyrazole compound. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-cyclopropyl-1-ethyl-1H-1,2,3-triazole
  • 4-bromo-5-cyclopropyl-1,3-thiazole
  • 4-bromo-5-cyclopropyl-1,5-dihydropyrazole

Uniqueness

4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

4-bromo-5-cyclopropyl-1-(difluoromethyl)pyrazole

InChI

InChI=1S/C7H7BrF2N2/c8-5-3-11-12(7(9)10)6(5)4-1-2-4/h3-4,7H,1-2H2

InChI Key

ZPYCWCMCWQEUTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.